molecular formula C18H19FN2O3S B3569199 N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B3569199
M. Wt: 362.4 g/mol
InChI Key: SRDQBWLURNFWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the fluorophenyl group and the pyrrolidinyl moiety in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the pyrrolidinyl group: The resulting sulfonamide can then be reacted with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the sulfonamide moiety can inhibit the activity of bacterial enzymes, leading to antibacterial effects. The pyrrolidinyl group may also contribute to its overall biological activity by interacting with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
  • N-(4-bromophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
  • N-(4-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Uniqueness

N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-8-10-16(11-9-15)21(14-18(22)20-12-4-5-13-20)25(23,24)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDQBWLURNFWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.